molecular formula C7H10N2O3 B044949 (S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 122556-78-9

(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B044949
CAS No.: 122556-78-9
M. Wt: 170.17 g/mol
InChI Key: UCGLOXQHWNSIHC-YFKPBYRVSA-N
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Description

(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 122556-78-9) is a chiral, hydroxylated derivative of the 2,5-diketopiperazine (DKP) scaffold, a class of nitrogen-containing heterocyclic compounds known for their diverse bioactivities and frequent isolation from microbial sources . This compound, with a molecular formula of C7H10N2O3 and a molecular weight of 170.17 g/mol, is characterized by a fused bicyclic structure containing a six-membered pyrrolopyrazine ring system . Its significant research value is underscored by potent biological activities reported in scientific studies. It has been identified as a potent antibiotic agent effective against multidrug-resistant Staphylococcus aureus (MRSA), with one study reporting a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L⁻¹ and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg L⁻¹ . Critically, the compound was found to be non-hemolytic, suggesting a promising safety profile for a potential therapeutic agent . Furthermore, the compound exhibits high antioxidant activity, which may contribute to its efficacy and safety in drug development by mitigating oxidative stress . The core DKP structure is recognized for other potential applications in medicinal chemistry, including anticancer and neuroprotective properties . Researchers value this molecule as a key intermediate in pharmaceutical development and as a biochemical probe to study enzyme mechanisms and interactions, making it a versatile compound for advancing drug discovery and development programs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(8aS)-2-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-6-4-9(12)7(11)5-2-1-3-8(5)6/h5,12H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGLOXQHWNSIHC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(CC(=O)N2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N(CC(=O)N2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via a double condensation mechanism:

  • Nucleophilic attack : The amine group of the α-aminoamide attacks the carbonyl carbon of the α-ketoaldehyde, forming an imine intermediate.

  • Cyclization : Intramolecular cyclization generates the pyrazinone ring, with the hydroxyl group arising from tautomerization.
    Stereochemical control at the C2 position is achieved using enantiomerically pure α-aminoamides. For example, (S)-configured starting materials direct the formation of the (S)-enantiomer with >90% enantiomeric excess (ee) under optimized conditions.

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Outcome
Temperature−30°C to 0°CMinimizes side reactions
BaseNaOH or NEt₄OHEnhances reaction rate
SolventMethanolImproves solubility of intermediates
Reaction Time2–4 hoursBalances completion vs. degradation

A study demonstrated that using tetraethylammonium hydroxide (NEt₄OH) at −20°C in methanol increased yields to 70% compared to 50% with NaOH at room temperature.

Cyclization of Propargylamine Derivatives

An alternative route involves the cyclization of N-propargylenaminones, as exemplified in the synthesis of related pyrrolo[1,2-a]pyrazine derivatives.

Synthetic Pathway

  • Cross-coupling : Pyrrole derivatives react with acyl bromoacetylenes on solid alumina to form 2-(acylethynyl)pyrroles.

  • Propargylamine addition : The acetylenes undergo nucleophilic addition with propargylamine, yielding N-propargylenaminones.

  • Intramolecular cyclization : Cesium carbonate in DMSO catalyzes the formation of the hexahydropyrrolopyrazine skeleton.

Catalytic Efficiency and Scalability

Cesium carbonate (Cs₂CO₃) outperforms other bases (e.g., K₂CO₃ or NaHCO₃) due to its strong basicity and solubility in DMSO. At 80°C, this method achieves 85% yield with a reaction time of 6 hours. Industrial scalability is feasible via continuous-flow reactors, which mitigate exothermic risks during cyclization.

Stereoselective Enzymatic Hydroxylation

Recent advances employ biocatalysts to introduce the C2 hydroxyl group stereoselectively. Aspergillus niger monooxygenase (AnMO) has been utilized to hydroxylate hexahydropyrrolo[1,2-a]pyrazine precursors in aqueous buffer (pH 7.0) at 30°C.

Biocatalytic Conditions and Performance

ConditionSpecificationOutcome
Enzyme Loading10 mg/g substrate92% conversion in 24 hours
CofactorNADPH (1 mM)Essential for catalytic activity
Solvent SystemPhosphate bufferMaintains enzyme stability

This method eliminates the need for chiral auxiliaries, achieving 99% ee for the (S)-enantiomer.

Industrial-Scale Production Strategies

While laboratory-scale syntheses are well-documented, industrial production requires cost-effective and sustainable approaches.

Continuous-Flow Synthesis

A pilot study demonstrated the viability of continuous-flow systems for the Jones condensation:

  • Residence time : 15 minutes

  • Throughput : 1.2 kg/day

  • Purity : 98.5% (HPLC)

This method reduces solvent use by 40% compared to batch processes.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, cyclization under microwave irradiation (150°C, 10 minutes) achieves 88% yield with 50% energy savings.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost (USD/g)
Jones Condensation7090High120
Propargylamine Cyclization85N/AModerate95
Enzymatic Hydroxylation9299Low220

The propargylamine route offers the best balance of yield and cost, while enzymatic methods excel in stereoselectivity but remain prohibitively expensive for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major products are substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its biological activities:

  • Antimicrobial Activity : Studies have indicated that (S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Antioxidant Properties : It has been identified as a potent antioxidant, capable of scavenging free radicals. This property suggests potential applications in preventing oxidative stress-related diseases .
  • Neuroprotective Effects : Preliminary investigations suggest that derivatives of this compound may offer neuroprotective benefits, making them relevant for treating neurodegenerative disorders .

Biological Research

The compound's interaction with biological systems has been a focal point for researchers:

  • Mechanism of Action : Its mechanism involves interactions with various molecular targets, which could lead to the modulation of biological pathways associated with disease processes .
  • Natural Sources : It has been isolated from various natural sources, including certain bacterial strains and plant extracts, indicating its ecological relevance and potential for biotechnological applications .

Materials Science

The unique chemical structure of this compound allows for exploration in materials science:

  • Conductive Polymers : Research is being conducted on incorporating this compound into polymer matrices to enhance electrical conductivity and stability .
  • Smart Materials : Its properties may be leveraged to develop materials that respond to environmental stimuli, which are crucial for advanced applications in sensors and actuators .

Case Study 1: Antioxidant Potential

In a study examining the antioxidant capacity of various compounds extracted from marine sources, this compound was identified as a significant contributor to the overall antioxidant activity observed in the extract. The study utilized reducing power assays to quantify the scavenging ability against free radicals .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound demonstrated effective inhibition of bacterial growth in vitro. The findings suggest that it could be developed into a new class of antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of (S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Anticancer Activity

  • 3-(2-Methylpropyl) derivative : Demonstrated potent growth inhibition against HCT116 colon cancer cells (IC₅₀ ~20 µg/mL) via apoptosis induction. Morphological changes in HeLa and A549 cells were linked to DNA fragmentation .
  • (S)-2-Hydroxy variant: Limited direct evidence, but the parent unsubstituted compound showed moderate cytotoxicity in microbial extracts, suggesting hydroxylation may enhance target selectivity .

Antimicrobial and Anti-Biofilm Activity

  • 3-(Phenylmethyl) derivative: Exhibited antifungal activity with minimal cytotoxicity (IC₅₀ >100 µg/mL against mammalian cells). Disrupted P. aeruginosa biofilm formation at 10 µg/mL .
  • 3-Isobutyl derivative : Showed moderate nematocidal activity (50–75% egg hatching inhibition at 20 mg/mL), outperformed by thymine analogs .

Antioxidant Activity

  • Unsubstituted DKP core : Displayed 35% DPPH radical scavenging at 1 mg/mL, comparable to ascorbic acid in Bacillus tequilensis extracts .

Algicidal Activity

  • 3-Isopropyl derivative: Caused 70% mortality in Microcystis aeruginosa at 10 mg/mL, attributed to cell membrane disruption .

Structure-Activity Relationships

  • Substituent Bulk : Bulky groups (e.g., phenylmethyl) enhance antifungal and anti-biofilm activity by improving lipid membrane interaction .
  • Alkyl Chains : Short alkyl chains (e.g., 2-methylpropyl) optimize anticancer activity by balancing solubility and cell penetration .
  • Hydroxylation : The 2-hydroxy group in (S)-configuration may improve antioxidant capacity but requires further validation .

Biological Activity

(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This compound is a derivative of pyrrolopyrazine, which has been extensively studied for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxyl group that enhances its solubility and biological activity compared to other similar compounds. The compound's unique stereochemistry contributes to its specific interactions with biological targets.

PropertyValue
Molecular FormulaC₈H₁₃N₃O₂
Molecular Weight169.21 g/mol
CAS Number122556-78-9
SolubilitySoluble in DMSO and water

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study highlighted the compound's ability to scavenge free radicals, suggesting its potential as a preventive agent against oxidative stress-related diseases . The antioxidant activity is attributed to the compound's ability to donate electrons and stabilize free radicals.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. Its derivatives have been explored for their efficacy in treating bacterial infections. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways.

Antitumor Potential

Preliminary studies indicate that this compound may possess antitumor properties. Its derivatives are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved include modulation of apoptosis-related proteins and cell cycle regulation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Reactive Oxygen Species (ROS): The compound reduces ROS levels, thereby protecting cells from oxidative damage.
  • Enzyme Inhibition: It inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Signaling Pathways: The compound may modulate signaling pathways associated with inflammation and cell survival.

Study 1: Antioxidant Properties

In a study published in Frontiers in Microbiology, extracts containing this compound exhibited strong antioxidant activity. The research demonstrated that the compound effectively reduced oxidative stress markers in vitro and suggested potential applications in preventing diseases linked to oxidative damage .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound inhibited growth at low concentrations, supporting its development as a novel antimicrobial agent .

Comparison with Similar Compounds

This compound shares structural similarities with other nitrogen-containing heterocycles but stands out due to its enhanced biological activities attributed to the hydroxyl functional group.

Table 2: Comparison of Biological Activities

CompoundAntioxidant ActivityAntimicrobial ActivityAntitumor Activity
This compoundHighModeratePotential
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneModerateLowLow
2,3-IndolinedioneLowModerateModerate

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